4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole
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Overview
Description
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group attached to the triazole ring, along with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole typically involves the reaction of 1-phenyl-1h-1,2,3-triazole with 2-bromoethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(2-azidoethyl)-1-phenyl-1h-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound oxide.
Scientific Research Applications
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other biomolecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-1-phenyl-1h-1,2,3-triazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-1-phenyl-1h-1,2,3-triazole: Contains an iodoethyl group, which may exhibit different reactivity and biological properties.
4-(2-Fluoroethyl)-1-phenyl-1h-1,2,3-triazole: Features a fluoroethyl group, potentially leading to different chemical and biological behavior.
Uniqueness
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activities. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-phenyltriazole |
InChI |
InChI=1S/C10H10BrN3/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |
InChI Key |
YORJKJLHCWVEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCBr |
Origin of Product |
United States |
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